3-Nitro-4-(trifluoromethoxy)bromobenzene

描述

Chemical Identity and Nomenclature

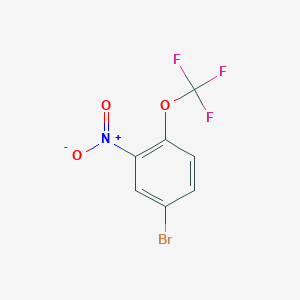

3-Nitro-4-(trifluoromethoxy)bromobenzene is an organic compound that belongs to the class of aromatic halides, specifically characterized as a nitro-substituted trifluoromethoxybenzene derivative. The Chemical Abstracts Service registry number for this compound is 95668-20-5, which serves as its unique chemical identifier in scientific literature and commercial applications. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-bromo-2-nitro-1-(trifluoromethoxy)benzene, which accurately describes the positional arrangement of substituents on the benzene ring. Alternative nomenclature includes 3-Nitro-4-bromo(trifluoromethoxy)benzene and 4-Bromo-3-nitro(trifluoromethoxy)benzene, though these variations reflect different naming conventions rather than structural differences. The molecular designation number MFCD04039243 provides additional identification in chemical databases and inventory systems.

The compound's classification extends beyond simple nomenclature to include its categorization as a fluorinated ether derivative, reflecting the presence of the trifluoromethoxy functional group. This classification is particularly important for understanding the compound's electronic properties and potential reactivity patterns. The systematic naming convention emphasizes the critical positioning of functional groups, with the nitro group at position 3 relative to the trifluoromethoxy group at position 4, and the bromine atom completing the substitution pattern. This specific arrangement of electron-withdrawing groups creates a unique electronic environment that influences both the compound's physical properties and its chemical behavior in various reaction conditions.

Structural Properties and Molecular Configuration

The molecular structure of this compound consists of a benzene ring substituted with three distinct functional groups, each contributing to the overall electronic and steric properties of the molecule. The molecular formula C7H3BrF3NO3 reveals the presence of seven carbon atoms forming the aromatic core and substituent groups, three hydrogen atoms remaining on the benzene ring, one bromine atom, three fluorine atoms within the trifluoromethoxy group, one nitrogen atom in the nitro group, and three oxygen atoms distributed between the nitro and trifluoromethoxy functionalities. The International Chemical Identifier string 1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H provides a systematic representation of the molecular connectivity and bonding patterns.

The structural configuration demonstrates a planar aromatic system where the benzene ring maintains its characteristic geometry despite the presence of multiple substituents. The trifluoromethoxy group introduces significant steric bulk through the trifluoromethyl portion, while maintaining connectivity to the aromatic ring through an oxygen bridge. This arrangement creates a specific three-dimensional molecular geometry that influences intermolecular interactions and solubility characteristics. The nitro group contributes additional electron-withdrawing character through both inductive and resonance effects, creating an electron-deficient aromatic system. The bromine atom, being the largest substituent, introduces both steric and electronic effects that influence the compound's reactivity profile. The overall molecular architecture results in a compact, highly substituted aromatic system with multiple reactive sites available for further chemical transformation.

Physical and Chemical Properties

The physical properties of this compound reflect the combined influence of its multiple functional groups and aromatic structure. The compound exhibits a molecular weight of 286.00 grams per mole, which places it in the range of medium-sized organic molecules suitable for various synthetic applications. The material appears as a grayish yellow solid under standard conditions, with the coloration likely resulting from electronic transitions associated with the nitro group and extended conjugation within the aromatic system. The compound demonstrates excellent thermal stability with a boiling point of 258.1 degrees Celsius, indicating strong intermolecular forces and molecular cohesion.

The density of 1.811 grams per cubic centimeter reflects the presence of heavy atoms, particularly bromine, and the compact molecular packing in the solid state. Storage requirements specify maintenance at 2 to 8 degrees Celsius, suggesting moderate stability under refrigerated conditions while indicating potential degradation at elevated temperatures. The compound demonstrates high purity levels, typically ranging from 97.5 to 100 percent in commercial preparations, indicating effective synthesis and purification methods. The physical form as a liquid at certain temperatures suggests a relatively low melting point, though specific melting point data requires further experimental determination.

Chemical properties include significant electron-withdrawing character due to the combined effects of the nitro group and trifluoromethoxy substituent. The compound exhibits enhanced electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions under appropriate conditions. The presence of the bromine atom provides opportunities for cross-coupling reactions, particularly palladium-catalyzed processes that enable carbon-carbon bond formation. The trifluoromethoxy group imparts unique solubility characteristics, typically enhancing solubility in organic solvents while reducing water solubility.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 286.00 g/mol | |

| Density | 1.811 g/cm³ | |

| Boiling Point | 258.1°C | |

| Appearance | Grayish Yellow Solid | |

| Storage Temperature | 2-8°C | |

| Purity | 97.5-100% |

Spectroscopic Characterization

Spectroscopic analysis of this compound provides detailed insights into its molecular structure and electronic properties through various analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts corresponding to the aromatic protons and functional group environments within the molecule. The fluorine-19 Nuclear Magnetic Resonance spectrum displays distinctive signals associated with the trifluoromethoxy group, typically appearing as a singlet in the region characteristic of trifluoromethyl ethers. Proton Nuclear Magnetic Resonance spectroscopy shows aromatic signals corresponding to the remaining hydrogen atoms on the benzene ring, with chemical shifts influenced by the electron-withdrawing effects of the substituents.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule, with characteristic absorption bands for the nitro group appearing in the region around 1500 to 1600 wavenumbers for asymmetric and symmetric stretching vibrations. The trifluoromethoxy group contributes distinct carbon-fluorine stretching vibrations in the fingerprint region, while the aromatic carbon-carbon stretching modes appear in the expected aromatic region. The infrared spectrum conforms to the expected structural features, providing confirmation of the molecular identity and purity.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the intact molecular structure. Fragmentation patterns typically show loss of the trifluoromethoxy group and nitro group under electron impact conditions, providing structural information about the stability and bonding patterns within the molecule. Additional spectroscopic techniques, including ultraviolet-visible spectroscopy, reveal electronic transitions associated with the aromatic system and nitro group chromophore, contributing to the compound's characteristic coloration.

Historical Development and Discovery

The development of this compound represents part of the broader historical evolution of fluorinated organic compounds and their synthetic methodologies. The compound emerged from research efforts focused on developing new trifluoromethoxy-containing aromatic compounds for pharmaceutical and agrochemical applications. Early synthetic approaches involved multi-step procedures starting from simpler aromatic precursors, with subsequent introduction of the trifluoromethoxy group through specialized fluorination chemistry. The development of efficient synthetic routes represented significant advances in organofluorine chemistry, particularly regarding the installation of trifluoromethoxy groups on aromatic systems.

Historical synthetic methods for similar compounds involved nitration of trifluoromethoxybenzene precursors using concentrated sulfuric acid and nitric acid mixtures, followed by selective bromination to achieve the desired substitution pattern. These early procedures demonstrated the feasibility of preparing highly functionalized aromatic compounds containing multiple electron-withdrawing groups. The optimization of reaction conditions, including temperature control and solvent selection, proved crucial for achieving high yields and selectivity in the synthetic sequence. Industrial development of the compound involved scaling up laboratory procedures while addressing challenges related to handling fluorinated reagents and managing reaction exotherms.

The discovery and development timeline reflects the growing importance of fluorinated building blocks in medicinal chemistry and materials science. Research publications from the late 20th and early 21st centuries documented improved synthetic methodologies and expanded applications for trifluoromethoxy-containing aromatic compounds. The compound's registration with Chemical Abstracts Service and assignment of identification numbers facilitated its integration into commercial chemical catalogs and research applications. Contemporary research continues to explore new synthetic approaches and applications, reflecting the ongoing importance of this compound class in modern organic synthesis and pharmaceutical development.

Structure

2D Structure

属性

IUPAC Name |

4-bromo-2-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGUXYDXDJIDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381417 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95668-20-5 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Trifluoromethoxyaniline Derivatives

A key step is the selective bromination of 2- or 4-trifluoromethoxyaniline to obtain 1-bromo-3-trifluoromethoxybenzene, which serves as a precursor for further nitration.

- Method: Bromination is performed using brominating agents that release electrophilic bromine (Br⁺) in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).

- Conditions: The reaction is carried out in the presence of a weak acid to enhance selectivity and yield, avoiding polybromination.

- Outcome: This method provides excellent selectivity for monobromination at the desired position without the need for deactivating protecting groups on the amino substituent, simplifying the process and improving overall yield.

Alternative Route via Benzyl Bromide Intermediate

Another approach involves converting 4-(trifluoromethoxy)phenylmethanol to 4-(trifluoromethoxy)benzyl bromide using phosphorus tribromide (PBr3) in dry dichloromethane under inert atmosphere.

- The benzyl bromide intermediate is then reacted with phenolic or other nucleophilic aromatic compounds in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at elevated temperatures (~80°C) to form substituted trifluoromethoxybenzene derivatives.

Nitration to Form 3-Nitro-4-(trifluoromethoxy)bromobenzene

Direct Nitration of 4-(Trifluoromethoxy)bromobenzene

- Reagents: A nitration mixture of concentrated nitric acid and concentrated sulfuric acid is used.

- Conditions: The reaction is typically conducted at low temperatures (0°C to 35°C) to control regioselectivity and minimize side reactions.

- Selectivity: The nitration predominantly yields the meta-nitro isomer relative to the trifluoromethoxy group, with the para isomer as a minor product.

- Isolation: The crude product is extracted using dichloromethane (DCM), followed by solvent evaporation to isolate the nitro-substituted product.

Industrial Scale Nitration Process

- The nitration step is optimized for industrial scale by controlling temperature and reaction time (2 to 5 hours) to maximize yield and purity.

- The reaction mixture is quenched in ice-cold water, and organic layers are separated and dried over sodium sulfate before solvent removal.

Detailed Stepwise Preparation Process (Based on Patent WO2016125185A2)

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of anisole and 4-chlorobenzotrifluoride under UV light | Anisole (150 g), 4-chlorobenzotrifluoride (750 g), chlorine gas (345 g), 90-100°C, 4-7 hours | Radical initiator used; nitrogen purging to remove residual chlorine and HCl |

| 2 | Conversion of trichloromethoxybenzene to trifluoromethoxybenzene | Trichloromethoxybenzene (265 g), anhydrous HF (252 g), 80°C, 4-6 hours, pressure 30-35 kg/cm² | Product purified by distillation; HCl byproduct removed by nitrogen purging |

| 3 | Nitration of trifluoromethoxybenzene | Trifluoromethoxybenzene (118 g), HNO3 (58.24 g), H2SO4 (174.24 g), DCM (590 g), 0-35°C, 2-5 hours | Yields ~90% para isomer; product isolated by DCM extraction and solvent evaporation |

This process yields 1-nitro-4-trifluoromethoxybenzene, which can be further brominated or functionalized to obtain the target compound.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- Selectivity: The use of specific brominating agents and controlled acidic conditions is critical to avoid polybromination and undesired isomers.

- Temperature Control: Low temperatures during nitration favor selective formation of the nitro group at the meta position relative to the trifluoromethoxy substituent.

- Solvent Choice: Chlorinated solvents such as dichloromethane are preferred for extraction and reaction media due to their ability to dissolve aromatic intermediates and facilitate phase separation.

- Industrial Viability: The described methods have been scaled up with optimized reaction times and conditions to ensure reproducibility and high purity in industrial settings.

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Nitro-4-(trifluoromethoxy)bromobenzene can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Major Products Formed:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Biaryl Compounds: Coupling reactions produce biaryl compounds with various functional groups.

科学研究应用

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can enhance biological activity.

- Antimicrobial Agents : Research indicates that derivatives of 3-nitro-4-(trifluoromethoxy)bromobenzene exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-Cancer Drugs : The compound's ability to undergo further chemical modifications enables the synthesis of anti-cancer agents. For instance, it can be transformed into compounds that target specific cancer cell pathways .

- Nitration Processes : The compound can be nitrated to produce various nitro-substituted derivatives that are crucial in medicinal chemistry for their biological activities .

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for developing herbicides and pesticides.

- Herbicide Development : Its trifluoromethoxy group enhances lipophilicity, improving the absorption and efficacy of herbicides in plants. This property is particularly beneficial in formulating selective herbicides that minimize damage to crops while effectively controlling weeds .

- Pesticide Synthesis : The compound's bromine atom provides sites for further reactions, allowing the creation of novel pesticides that can combat pest resistance .

Material Science Applications

The compound also finds applications in materials science, particularly in the development of electronic materials and liquid crystals.

- Electronic Chemicals : It is used in synthesizing materials for organic electronics, such as OLEDs (Organic Light Emitting Diodes), due to its electronic properties and stability under various conditions .

- Liquid Crystals : The unique molecular structure allows it to be incorporated into liquid crystal formulations, which are essential in display technologies .

作用机制

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)bromobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid .

相似化合物的比较

Structural Analogues

Key structural analogues of 3-nitro-4-(trifluoromethoxy)bromobenzene include compounds with positional isomerism, substituent variation, or functional group replacements. Notable examples (Table 1):

| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | MW | Physical State | Key Differences |

|---|---|---|---|---|---|---|

| This compound | 95668-20-5 | Br (1), -NO₂ (3), -OCF₃ (4) | C₇H₃BrF₃NO₃ | 286 | Liquid | Reference compound |

| 1-Nitro-3-(trifluoromethoxy)benzene | 713-65-5 | -NO₂ (1), -OCF₃ (3) | C₇H₄F₃NO₃ | 219 | Solid | No bromine; nitro at position 1 |

| 1-Nitro-4-(trifluoromethoxy)benzene | 2995-45-1 | -NO₂ (1), -OCF₃ (4) | C₇H₄F₃NO₃ | 219 | Solid | Bromine replaced with hydrogen |

| 2-Nitro-4-(trifluoromethoxy)aniline | 1261753-88-1 | -NH₂ (2), -NO₂ (4), -OCF₃ (4) | C₇H₅F₃N₂O₃ | 234 | Solid | Amino group introduces basicity |

| (Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one | N/A | -S-(4-CF₃Ph) (4), -NO₂ (3) | C₁₇H₁₀F₃N₃O₃S₂ | 441 | Solid (mp 268°C) | Thioether linkage; fused heterocycle |

Key Observations :

- Bromine substitution at position 1 in the target compound enhances electrophilicity and steric bulk compared to non-brominated analogues (e.g., 713-65-5) .

- The trifluoromethoxy group at position 4 contributes to metabolic stability and lipophilicity, similar to its role in agrochemicals .

- Replacement of bromine with amino groups (e.g., 1261753-88-1) drastically alters reactivity, enabling hydrogen bonding and participation in coupling reactions .

Physical and Chemical Properties

- Melting Points : The target compound is a liquid at room temperature, unlike analogues such as (Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one (mp 268°C) or SM45 (mp 281°C) . This difference is attributed to reduced molecular symmetry and weaker intermolecular forces in the liquid state.

- Thermal Stability: Brominated aromatics like this compound exhibit partial thermal stability at high temperatures (≥700°C), similar to bromobenzene derivatives observed in combustion studies . Non-brominated analogues decompose more readily.

- Reactivity : The nitro group at position 3 activates the ring for nucleophilic substitution at position 1 (bromine site), distinguishing it from isomers with nitro groups at position 1 (e.g., 713-65-5), which are less reactive toward substitution .

生物活性

3-Nitro-4-(trifluoromethoxy)bromobenzene, with the molecular formula CHBrFNO and a molecular weight of 286 g/mol, is an organic compound recognized for its diverse applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Reactivity

The compound features a nitro group (-NO) and a trifluoromethoxy group (-O-CF), which significantly influence its reactivity. The electron-withdrawing nature of these groups enhances its susceptibility to nucleophilic attacks, making it a valuable intermediate in various chemical reactions, such as Suzuki-Miyaura coupling and reduction reactions .

Synthesis Methods

The synthesis typically involves the nitration of 4-(trifluoromethoxy)bromobenzene under controlled conditions to yield high purity and yield.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. In particular, thiosemicarbazone derivatives containing similar structural motifs have demonstrated selective cytotoxicity against cancer cell lines . The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

The biological activity of this compound can be attributed to:

- Nucleophilic Substitution : The presence of the nitro group allows for nucleophilic aromatic substitution reactions, leading to the formation of biologically active derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group, enhancing the compound's biological profile by increasing its interaction with biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the anticancer activity of modified derivatives against human cancer cell lines. The results showed that some derivatives induced significant apoptosis at low concentrations. This suggests that structural modifications can enhance their therapeutic index while minimizing toxicity to normal cells .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Description | Notable Biological Activity |

|---|---|---|

| 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene | Similar structure; different substitution pattern | Moderate antimicrobial activity |

| 5-Bromo-2-(trifluoromethoxy)aniline | Contains an amino group instead of a nitro group | Enhanced anticancer properties |

| 1-Bromo-4-(trifluoromethoxy)benzene | Lacks the nitro group | Limited biological activity |

常见问题

Q. What are the key synthetic pathways for preparing 3-nitro-4-(trifluoromethoxy)bromobenzene, and how do substituent positions influence reactivity?

- Methodological Answer : Synthesis typically involves sequential functionalization of bromobenzene derivatives. For example:

Bromination : Introduce bromine at the para position relative to the trifluoromethoxy group (directed by its electron-withdrawing nature) .

Nitration : Nitro groups are introduced meta to bromine due to the combined steric and electronic effects of the trifluoromethoxy substituent .

- Critical Considerations :

- Use HNO₃/H₂SO₄ for nitration, monitoring temperature (0–5°C) to avoid over-nitration.

- Confirm regioselectivity via HPLC or GC-MS, as competing directing effects (e.g., from bromine) may lead to side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-(trifluoromethoxy)bromobenzene, δH ~7.2–7.8 ppm for aromatic protons) .

- IR : Confirm nitro (1520–1350 cm⁻¹) and trifluoromethoxy (1280–1200 cm⁻¹) groups .

- Chromatography :

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

- Elemental Analysis : Validate molecular formula (C₇H₃BrF₃NO₃) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent decomposition .

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and nitro groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The bromine substituent acts as a leaving group, but the electron-withdrawing trifluoromethoxy and nitro groups reduce electron density at the reaction site, slowing oxidative addition.

- Optimization Strategies :

- Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) and polar solvents (DMF) to enhance reaction rates .

- Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) to track intermediate formation .

Q. What mechanistic insights can be gained from studying the photodissociation behavior of this compound cations?

- Methodological Answer :

- Experimental Setup :

- Use two-photon ionization mass spectrometry to probe dissociation pathways.

- Measure cross-sections (σ₁ ≈ 4.4 ×10⁻¹⁸ cm²; σ₂ ≈ 7.9 ×10⁻¹⁸ cm²) to validate sequential photon absorption .

- Analysis :

- Collisional deactivation rates (K₃ ≈ 1.1 ×10⁻⁹ cm³/molecule) indicate rapid energy transfer in gas-phase studies .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Comparative Testing :

| Solvent | Reported Solubility (mg/mL) | Verified Method |

|---|---|---|

| DMSO | 25 | Sonication (40°C, 30 min) |

| Ethanol | 10 | Shake-flask (RT, 24 hr) |

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。